4-methyl-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-14-32-23-26-25-22(31-23)18-8-4-5-9-19(18)24-21(28)17-11-10-16(2)20(15-17)33(29,30)27-12-6-7-13-27/h3-5,8-11,15H,1,6-7,12-14H2,2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOINIJRWRWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : It features a benzamide backbone with a pyrrolidine sulfonamide group and an oxadiazole moiety.
- Functional Groups : The presence of the prop-2-en-1-ylsulfanyl group and the 4-methyl substitution on the benzamide are significant for its biological activity.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 420.56 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For example, a study on various 1,3,4-oxadiazole derivatives indicated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The compound may exhibit similar properties due to its structural analogies.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
| Target Compound | E. coli | TBD |
| Target Compound | S. aureus | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been assessed through in vivo models. For instance, hydrazone derivatives have shown promise in reducing paw edema in carrageenan-induced inflammation models . The target compound's structural features suggest it may also possess anti-inflammatory effects.
Anticancer Activity
Research into oxadiazole derivatives has revealed promising anticancer activities. A study indicated that certain oxadiazoles inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the inhibition of specific pathways crucial for tumor growth.
Case Study: Anticancer Activity
In a recent study, a related oxadiazole derivative was tested against breast cancer cell lines (MCF-7). The results showed:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound’s 1,3,4-oxadiazole scaffold differs from the pyrazolo-pyrimidine and chromenone systems in the patent examples. Oxadiazoles are electron-deficient heterocycles known for metabolic stability and hydrogen-bonding capacity, whereas pyrazolo-pyrimidines are purine mimics often used in kinase inhibitors.
The latter’s synthesis likely prioritizes oxadiazole ring formation via cyclization of thiosemicarbazides or hydrazides.
Bioactivity Hypotheses: While the patent compounds are explicitly designed for anticancer activity, the target compound’s pyrrolidinylsulfonyl group may enhance binding to ATP pockets in kinases, similar to sulfonamide-containing drugs like Imatinib.
Q & A
Q. Key conditions :
- Temperature : 0–5°C for sulfonylation; reflux (80–100°C) for cyclization .
- Solvents : DMF for sulfonylation, THF for thioether coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
- SHELX refinement : Use SHELXL for small-molecule refinement to model electron density maps, especially for the oxadiazole and sulfonamide moieties. Hydrogen bonding between the oxadiazole N-atoms and sulfonyl O-atoms can stabilize the crystal lattice .
- Twinned data handling : For macromolecular applications, SHELXE is robust for experimental phasing of high-resolution data .
- Validation : Check geometric parameters (e.g., bond angles, torsion) against similar oxadiazole-containing structures in the Cambridge Structural Database .
Basic: Which analytical techniques are essential for confirming purity and structural integrity?
Answer:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., prop-2-en-1-ylsulfanyl protons at δ 5.2–5.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns of the oxadiazole ring .
- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Answer:
- Substituent variation : Replace pyrrolidin-1-ylsulfonyl with piperidine or morpholine sulfonamides to modulate lipophilicity and target binding .
- Thioether optimization : Compare prop-2-en-1-ylsulfanyl with alkyl/aryl thioethers to evaluate steric/electronic effects on antimicrobial activity .
- Bioassay data : Test against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) to correlate substituents with IC₅₀ values .
Methodological: How to optimize reaction yields for oxadiazole formation?
Answer:
- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, stoichiometry, catalyst loading). For example, POCl₃ concentration and reaction time significantly impact cyclization efficiency .
- In-line monitoring : Employ TLC (ethyl acetate/hexane 3:7) or FTIR (C=N stretch at 1610 cm⁻¹) to track reaction progress .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization rates compared to non-polar alternatives .
Data Contradiction: How to address discrepancies in reported biological activities of structural analogs?
Answer:
- Meta-analysis : Compare bioactivity datasets for analogs (e.g., pyrazole vs. oxadiazole derivatives) to identify trends in MIC (minimal inhibitory concentration) values .
- Crystallographic evidence : Correlate activity differences with conformational flexibility (e.g., sulfonamide torsion angles affecting target binding) .
- Computational modeling : Use DFT calculations to assess electronic effects (e.g., HOMO/LUMO gaps) of substituents on reactivity .
Supporting Tables
Table 1: Key Reaction Conditions for Oxadiazole Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, DMF, 80°C, 6 hr | 65–75 | |
| Sulfonylation | Pyrrolidine sulfonyl chloride, DMF, 0°C, 2 hr | 80–85 | |
| Thioether coupling | NaH, THF, rt, 12 hr | 70–78 |
Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H, oxadiazole), δ 2.9 (m, 4H, pyrrolidine) | |
| HR-MS (ESI+) | [M+H]⁺ calc. 512.1234, found 512.1241 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
